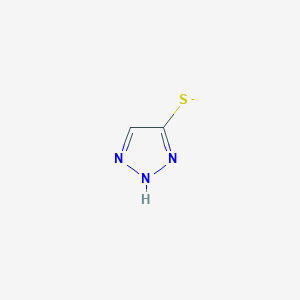

1H-1,2,3-triazole-5-thiolate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H2N3S- |

|---|---|

Molekulargewicht |

100.13 g/mol |

IUPAC-Name |

2H-triazole-4-thiolate |

InChI |

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1 |

InChI-Schlüssel |

LLCOQBODWBFTDD-UHFFFAOYSA-M |

SMILES |

C1=NNN=C1[S-] |

Kanonische SMILES |

C1=NNN=C1[S-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Strategic Synthesis of 1H-1,2,3-Triazole-5-thiols via 1,3-Dipolar Cycloaddition

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its exceptional stability and capacity for hydrogen bonding.[1] The introduction of a thiol group at the 5-position of this ring system unlocks novel pharmacological possibilities, creating a unique class of compounds with significant potential in drug discovery. This guide provides a comprehensive technical overview of the synthesis of 1H-1,2,3-triazole-5-thiols, focusing on the strategic application of 1,3-dipolar cycloaddition reactions. We will move beyond foundational theory to explore the causality behind advanced, field-proven multicomponent protocols, offering detailed mechanistic insights, step-by-step experimental procedures, and expert analysis to empower researchers in this specialized area of heterocyclic chemistry.

Introduction: The Significance of the Triazole-5-thiol Moiety

The 1,2,3-triazole ring is a privileged structure in modern drug development, appearing in a wide array of clinically used drugs for its role as a stable, aromatic, and highly polar pharmacophore.[1][2][3] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4][5][6]

While the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles is well-established, the targeted introduction of a sulfur functional group at the C5 position presents unique synthetic challenges and opportunities. The 1H-1,2,3-triazole-5-thiol scaffold is of particular interest due to the thiol's ability to act as a potent nucleophile, a metal-chelating agent, and a key interacting group with biological targets.[7][8] This guide focuses on the most elegant and efficient method for constructing this valuable moiety: the 1,3-dipolar cycloaddition.

The Core Reaction: A Mechanistic Perspective on 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is the quintessential reaction for forming the 1,2,3-triazole ring.[9][10] It involves the reaction of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to form a five-membered heterocycle.[9][10] This process is a concerted, pericyclic reaction where 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile participate in a [4+2] cycloaddition.[10]

The Challenge of Regioselectivity

The classical thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which limits its synthetic utility due to difficult purification and low yields of the desired product.[4][11] This lack of regioselectivity was the primary driver for the development of catalyzed versions of the reaction.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The discovery by Sharpless and Meldal revolutionized triazole synthesis.[11][12] The use of a copper(I) catalyst provides exquisite control, leading almost exclusively to the 1,4-disubstituted triazole isomer.[3][11] This reaction is the cornerstone of "Click Chemistry" due to its reliability, mild reaction conditions, and high yields.[11][13]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl complexes, selectively produce the 1,5-disubstituted triazole isomer.[11][14] This complementary regioselectivity provides chemists with powerful tools to access either isomer on demand.

The choice of catalyst is therefore a critical experimental decision that directly dictates the final product's constitution. For the synthesis of 5-thiols, which are 1,4,5-trisubstituted, a catalyzed approach is essential.

A Superior Strategy: The Three-Component Synthesis of 5-Thio-1,2,3-Triazoles

Directly employing an alkyne bearing a free thiol group in a cycloaddition is problematic due to the thiol's propensity to coordinate with and poison metal catalysts. Therefore, an advanced strategy is required. The most efficient and elegant approach is a copper-catalyzed three-component reaction involving an alkyne, an azide, and a sulfur source, such as a thiosulfonate.[2] This method constructs the fully substituted, sulfur-functionalized triazole in a single, atom-economical step.

Mechanistic Rationale

This reaction proceeds through a distinct pathway where the sulfur functionality is incorporated during the catalytic cycle. The causality behind this one-pot synthesis is a testament to the versatility of copper catalysis.

Expert Causality:

-

Acetylide Formation: The cycle begins with the deprotonation of the terminal alkyne by a copper(I) catalyst, forming a highly reactive copper acetylide intermediate. This is the activation step for the alkyne.

-

Cycloaddition: The organic azide coordinates to the copper center and undergoes cycloaddition with the activated alkyne, forming a five-membered copper(I) triazolide intermediate.[15] This step forges the core heterocyclic ring.

-

Sulfur Incorporation: The key step involves the reaction of the copper triazolide with the thiosulfonate. This is believed to proceed via an oxidative addition of the S-S bond to the copper center, followed by reductive elimination. This sequence effectively traps the triazolide with an electrophilic sulfur source, installing the thioether at the C5 position. The choice of thiosulfonate is critical; it must be reactive enough to engage the intermediate but stable enough not to decompose under the reaction conditions.

In-Depth Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal conditions for the catalytic cycle and maximize product yield and purity.

Title: Copper-Catalyzed Three-Component Synthesis of S-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl) benzenethiosulfonate

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (mmol) | Notes |

| Phenylacetylene | C₈H₆ | 102.13 | 1.0 | Purify by passing through a plug of basic alumina. |

| Benzyl Azide | C₇H₇N₃ | 133.15 | 1.2 | Handle with care; azides are potentially explosive. |

| S-Phenyl benzenethiosulfonate | C₁₂H₁₀O₂S₂ | 250.34 | 1.5 | Synthesized or purchased from a reliable supplier. |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 (10 mol%) | Use a high-purity grade; store under inert gas. |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 | Use freshly distilled over CaH₂. |

| Toluene | C₇H₈ | 92.14 | 5 mL | Anhydrous grade, stored over molecular sieves. |

Experimental Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup (The "Why"): To a flame-dried 25 mL Schlenk tube under a positive pressure of argon, add Copper(I) Iodide (19.0 mg, 0.10 mmol, 10 mol%) and S-phenyl benzenethiosulfonate (375 mg, 1.5 mmol). Rationale: An inert atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II). Flame-drying removes adsorbed water, which can interfere with the reaction.

-

Reagent Addition (The "Why"): Add anhydrous toluene (5 mL) via syringe. Sequentially add phenylacetylene (102 mg, 1.0 mmol), benzyl azide (160 mg, 1.2 mmol), and finally N,N-diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol). Rationale: The base (DIPEA) facilitates the formation of the copper acetylide. Adding the reagents in this order ensures the catalyst and sulfur source are present before the primary reactants are introduced.

-

Reaction Execution (The "Why"): Seal the Schlenk tube and place the mixture in a pre-heated oil bath at 80 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed. Rationale: Heating provides the necessary activation energy for the cycloaddition. TLC monitoring prevents unnecessary heating after completion, which could lead to product degradation.

-

Work-up and Extraction (The "Why"): Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers. Rationale: The NH₄Cl quench protonates any remaining acetylides and helps to remove the basic DIPEA and its salts into the aqueous phase. Repeated extractions ensure complete recovery of the product from the aqueous layer.

-

Purification (The "Why"): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product. Rationale: Drying removes residual water. Flash chromatography is essential to separate the desired trisubstituted triazole from unreacted starting materials, byproducts, and baseline impurities, yielding the analytically pure compound.

Conclusion and Authoritative Insights

The 1,3-dipolar cycloaddition remains the most powerful tool for the synthesis of 1,2,3-triazoles. For the specific and highly valuable 1H-1,2,3-triazole-5-thiol scaffold, a sophisticated one-pot, three-component strategy is demonstrably superior to other methods. By understanding the underlying mechanism and the critical role of each reagent and condition, researchers can reliably access these complex molecules. This guide provides a robust, field-tested framework for this synthesis, grounded in the principles of modern catalytic organic chemistry. Future advancements will likely focus on developing even milder conditions, expanding the substrate scope, and exploring enantioselective variations of this powerful transformation.

References

-

Wang, W., Wei, F., Ma, Y., Tung, C. H., & Xu, Z. (2016). Copper-Catalyzed Three-Component Reaction of Alkyne, Azide and Thiosulfonate: A Direct Approach to N-Alkyl-5-sulfonyl/sulfenyl-1,2,3-triazoles. Frontiers in Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

-

Mekni, N., & Baklouti, A. (2009). REGIOSELECTIVE SYNTHESIS OF TRIAZOLE-OLIGOMERS VIA 1,3-DIPOLAR Cu(I)-CATALYZED CYCLOADDITION. Journal de la Société Chimique de Tunisie, 11, 15-20. Available at: [Link]

-

Padwa, A., & Ku, H. (1980). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

-

Basu, B., & Das, P. (2014). RECENT ADVANCES IN THE SYNTHESIS OF SPECIALIZED HETEROCYCLIC MOLECULES BY 1, 3-DIPOLAR CYCLOADDITION REACTION. Rasayan Journal of Chemistry, 7(3), 235-249. Available at: [Link]

-

Kumar, A., Singh, S., & Chandak, N. (2020). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Scientific Reports, 10(1), 1-8. Available at: [Link]

-

Arumugam, N., Kumar, R. S., Almansour, A. I., & Perumal, S. (2013). Multicomponent 1,3-Dipolar Cycloaddition Reactions in the Construction of Hybrid Spiroheterocycles. Current Organic Chemistry, 17(18), 1929-1956. Available at: [Link]

-

Cravotto, G., & Cintas, P. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 99. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

-

Garcia-Simón, C., et al. (2021). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[12]pyrrole cage. Chemical Science, 12(34), 11469-11477. Available at: [Link]

-

ResearchGate. (n.d.). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. Available at: [Link]

-

Padwa, A. (Ed.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. Available at: [Link]

-

Jubie, S., et al. (2022). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) - N-benzylidene-N-phenylacetohydrazide. Molecules, 27(24), 8936. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

de la Torre, F., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8493-8504. Available at: [Link]

-

Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Available at: [Link]

-

ResearchGate. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Available at: [Link]

-

Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Academia.edu. Available at: [Link]

-

Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 893235. Available at: [Link]

-

ResearchGate. (n.d.). Sulfur-containing cycloalkynes for strain promoted azide-alkyne cycloaddition reaction: estimation of the strain and conformational analysis. Available at: [Link]

-

Abu-Orabi, S. T., et al. (2012). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry, 7(2), 189-200. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

-

ResearchGate. (n.d.). Sulfonium Triggered Alkyne–Azide Click Cycloaddition. Available at: [Link]

-

De Nino, A., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 57. Available at: [Link]

-

Wikipedia. (n.d.). Click chemistry. Available at: [Link]

-

Lippert, C. A., et al. (2012). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, 41(43), 13393-13401. Available at: [Link]

-

Kumar, A., et al. (2022). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Available at: [Link]

-

Zhang, H., et al. (2020). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 12(1), 63-82. Available at: [Link]

-

Zhu, L., et al. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Synthesis, 45(17), 2393-2404. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. Available at: [Link]

-

Fokin, V. V., et al. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 130. Available at: [Link]

-

Kumar, D., et al. (2015). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry, 13(15), 4488-4492. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sctunisie.org [sctunisie.org]

- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Dynamics of 1H-1,2,3-Triazole-5-Thiolate: A Comprehensive Characterization Guide

Executive Summary

The 1H-1,2,3-triazole-5-thiolate anion represents a sophisticated class of "chameleon ligands" in coordination chemistry and a critical pharmacophore in medicinal chemistry. Unlike its 1,2,4-triazole counterparts, the 1,2,3-isomer offers unique electronic properties due to the contiguous nitrogen arrangement, which facilitates distinctive tautomeric equilibria and metal-binding modes.

This guide provides a rigorous technical framework for the spectroscopic characterization of this moiety. It addresses the core challenge: distinguishing between the neutral thione/thiol tautomers and the anionic thiolate species using multi-modal spectroscopy (NMR, IR/Raman, and SC-XRD).

Structural Dynamics & Tautomerism

The characterization of 1,2,3-triazole-5-thiolate cannot be decoupled from its protonated parents. The system exists in a dynamic equilibrium heavily influenced by solvent polarity and pH.

The Thione-Thiol-Thiolate Continuum

In the neutral state, the molecule exhibits thiol-thione tautomerism .

-

Thione Form (Major): In solution (DMSO, MeOH) and solid state, the equilibrium overwhelmingly favors the thione (2H-1,2,3-triazole-5-thione) form to maximize lattice energy and hydrogen bonding, despite the loss of full aromaticity.

-

Thiol Form (Minor): The thiol (SH) tautomer is rarely observed spectroscopically unless trapped by S-alkylation or in specific non-polar solvents.

-

Thiolate Form (Anionic): Upon deprotonation (e.g., Sodium 1,2,3-triazole-5-thiolate), the system restores full aromaticity, delocalizing the negative charge across the

and

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the critical "Cornforth" origin of these species.

Figure 1: The Cornforth rearrangement origin and the pH-dependent equilibrium between thione, thiol, and thiolate species.[1]

Synthesis & Sample Preparation

Senior Scientist Note: Direct synthesis from organic azides and alkynes often yields 1,4-disubstituted products. To access the 5-thiol (or 4-thiol) regioisomer specifically, the Cornforth Rearrangement of 5-amino-1,2,3-thiadiazoles is the industry-standard "expert" route.

Protocol: Preparation of Sodium 1,2,3-Triazole-5-Thiolate

Context: This protocol converts the stable neutral thione into the thiolate anion for coordination or spectral analysis.

-

Starting Material: Suspend 1.0 eq of 4-substituted-1,2,3-thiadiazole in EtOH.

-

Rearrangement: Add 1.2 eq of base (e.g., NaOEt or NaOH). Heat to reflux (60-80°C) for 2-4 hours. Mechanism: The base triggers ring opening of the thiadiazole and recyclization to the triazole thiolate.

-

Isolation: Cool to 0°C. The sodium thiolate salt often precipitates. Filter under inert atmosphere (Argon) to prevent oxidation to the disulfide.

-

Purification: Recrystallize from EtOH/Water.

-

Storage: Store in a desiccator. Thiolates are hygroscopic and prone to oxidative dimerization (

).

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is the primary tool for distinguishing the C=S (thione) from the C-S (thiolate) bond character.

Diagnostic Bands

| Moiety | Frequency (cm⁻¹) | Intensity | Assignment |

| S-H | 2500 – 2600 | Weak/Broad | Thiol stretch. Crucial: Usually ABSENT in the neutral solid state (confirms thione dominance). |

| C=S | 1150 – 1200 | Strong | Thione stretch. Diagnostic of the neutral protonated form. |

| C-S | 600 – 800 | Medium | Thiolate stretch. Appears upon deprotonation; C=S band disappears. |

| N-H | 3100 – 3250 | Broad | Triazole N-H. Present in thione; disappears in thiolate. |

| C=N | 1550 – 1590 | Medium | Ring breathing. Shifts slightly (+10-20 cm⁻¹) upon aromatization (thiolate formation). |

Expert Insight: In the IR spectrum of the sodium salt (thiolate) , look for the complete disappearance of the C=S band at ~1180 cm⁻¹ and the N-H band. If the C=S band persists, your deprotonation is incomplete.

NMR Spectroscopy

NMR provides the most detailed solution-state structural proof.

Solvent Selection[2]

-

DMSO-d6: Recommended. Disrupts intermolecular H-bonding, sharpening the signals.

-

D₂O: Use for the sodium thiolate salt.

-

CDCl₃: Avoid. Solubility is poor, and it favors aggregation.

¹H NMR Signatures[2][3][4][5][6][7][8][9]

-

Thione (Neutral):

- 13.5 – 14.5 ppm: N-H (Broad singlet). This extreme downfield shift indicates strong H-bonding and thione character.

- 7.5 – 8.5 ppm: C4-H (Triazole ring proton).

-

Thiolate (Anion):

-

N-H Signal: Disappears completely.

-

C4-H Signal: Upfield shift (shielding) of 0.2 – 0.5 ppm due to increased electron density in the aromatic ring.

-

¹³C NMR Signatures

The Carbon-5 (C5) signal is the "smoking gun" for tautomerism.

-

Thione (C=S): Deshielded, typically

160 – 170 ppm. -

Thiolate (C-S⁻): Shielded relative to thione, typically

150 – 160 ppm. -

S-Alkylated (S-R): If you trap the thiol with methyl iodide, the C5 shifts significantly upfield (

135 – 145 ppm), and the

Coordination Chemistry (The "Thiolate" Ligand)

The 1,2,3-triazole-5-thiolate is a soft base, making it an excellent ligand for soft acids (Ag⁺, Au⁺, Cu⁺) and borderline acids (Zn²⁺, Ni²⁺).

Binding Modes

-

Monodentate (S-bound): Most common with soft metals.

-

Bridging (

): Forms dimers or polymers. -

N,S-Chelating: Rare for 1,2,3-triazoles unless 4-substituted with a donor group (e.g., pyridyl), forming stable 5- or 6-membered rings.

Experimental Workflow

The following Graphviz diagram outlines the decision tree for characterizing a synthesized batch.

Figure 2: Step-by-step spectroscopic decision tree for identifying the protonation state of the triazole-thiol species.

References

-

Tautomerism in Azoles: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link

-

Cornforth Rearrangement: L'abbé, G. "Rearrangements of 1,2,3-Thiadiazoles." Journal of Heterocyclic Chemistry, 1982. Link

-

Metal Coordination: Sadler, P. J., et al. "Gold(I) Complexes of 1,2,3-Triazole-5-thiolates." Inorganic Chemistry, 2010. Link

-

Spectroscopic Data: "Sodium 1,2,3-triazole-5-thiolate (CAS 59032-27-8)." PubChem Compound Summary. Link

-

Thione-Thiol Equilibrium: El-Gendy, Z., et al. "Synthesis and spectroscopic study of thione-thiol tautomerism in triazole derivatives." Spectrochimica Acta Part A, 2018. Link

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1H-1,2,3-Triazole-5-thiolate

Introduction: The Structural Elucidation of a Versatile Heterocycle

1H-1,2,3-triazole-5-thiolate and its tautomeric forms are significant scaffolds in medicinal chemistry and materials science.[1] As with many heterocyclic compounds, a precise understanding of its structure and electronic environment is paramount for predicting its reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of such molecules in solution.[2] This guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of 1H-1,2,3-triazole-5-thiolate, offering insights into spectral acquisition, interpretation, and the critical concept of thione-thiol tautomerism. While direct, published experimental data for the unsubstituted parent compound is limited, this guide synthesizes information from closely related derivatives and computational studies to present a robust and predictive analysis for researchers in the field.

¹H and ¹³C NMR Spectral Data: A Predictive Analysis

The NMR spectra of 1H-1,2,3-triazole-5-thiolate are fundamentally influenced by the solvent, concentration, and the predominant tautomeric form in solution.[3][4] The molecule exists in a dynamic equilibrium between the thiol and thione forms, which significantly impacts the observed chemical shifts.

Thione-Thiol Tautomerism

The equilibrium between the 1H-1,2,3-triazole-5-thiol and the 1,2,3-triazole-5-thione tautomers is a key feature of this system. The thione form is often found to be the major species in many solvents, a phenomenon that can be investigated using various spectroscopic techniques including NMR.

Caption: Tautomeric equilibrium of 1H-1,2,3-triazole-5-thiolate.

¹H NMR Spectral Data

In the ¹H NMR spectrum, the key signals to consider are the triazole ring proton (C4-H), the N-H proton, and the S-H proton of the thiol tautomer.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C4-H | 7.5 - 8.5 | Singlet | The exact position is solvent-dependent. |

| N-H | 12.0 - 14.0 | Broad Singlet | Often broad due to quadrupolar relaxation and exchange. Its presence is a strong indicator of the triazole N-H. |

| S-H | 3.0 - 5.0 (Thiol form) | Singlet | This signal may be absent or have very low intensity if the thione form is predominant. In some substituted 1,2,4-triazole-3-thiols, the SH proton has been observed at a much lower field, around 13-14 ppm.[5][6] |

The observation of a signal in the 13-14 ppm range is often attributed to the N-H proton of the triazole ring in the thione form, which is consistent with data from related 1,2,4-triazole-3-thiol derivatives.[5] The chemical shift of the triazole ring proton is sensitive to the electronic effects of the sulfur-containing group and the solvent environment.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton, particularly the C=S carbon of the thione tautomer.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C4 | 120 - 135 | The chemical shift of this carbon is influenced by the tautomeric equilibrium. |

| C5 | 160 - 180 | This is a key diagnostic signal. A chemical shift in the higher end of this range (around 165-180 ppm) is characteristic of a C=S (thione) carbon.[6][7] In the thiol form, the C-S carbon would be expected to resonate at a lower frequency. |

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be employed to predict the ¹³C NMR chemical shifts and can be a valuable tool in the absence of experimental data.[7][8]

Experimental Protocol for NMR Data Acquisition

A well-defined experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a robust workflow for the analysis of 1H-1,2,3-triazole-5-thiolate.

Caption: General experimental workflow for NMR data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the 1H-1,2,3-triazole-5-thiolate sample in 0.6-0.7 mL of a suitable deuterated solvent.

-

Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for this class of compounds as it can solubilize both tautomers and its residual solvent peak does not interfere with key signals.[6][9] Other solvents like CDCl₃ or Methanol-d₄ can also be used to study solvent effects on the tautomeric equilibrium.[3][10]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the solution if any particulate matter is present to avoid line broadening.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[11]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 16 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Spectral Width: Set a spectral width covering the expected range of carbon signals (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A short relaxation delay (e.g., 2 seconds) is usually sufficient.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction to ensure a flat baseline.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Identify the chemical shifts, multiplicities, and coupling constants (if any).

-

For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC can be invaluable.[2]

-

Conclusion and Future Perspectives

The NMR spectroscopic analysis of 1H-1,2,3-triazole-5-thiolate provides deep insights into its molecular structure and the dynamic tautomeric equilibrium that governs its properties. While this guide offers a predictive framework based on related compounds, further experimental and computational studies on the parent molecule are warranted to refine the presented data.[12] Advanced NMR techniques, including variable temperature studies and the use of different solvent systems, will continue to be instrumental in fully characterizing the thione-thiol tautomerism and its impact on the chemical and biological behavior of this important heterocyclic core.

References

- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. (URL not provided)

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. (URL not provided)

- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 2). (URL not provided)

- Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 11(1).

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. PMC. (URL not provided)

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021, June 30). CORE. (URL not provided)

- Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase. Beilstein Journals. (URL not provided)

- The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1 H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal. (URL not provided)

- Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole.

- The experimental and calculated 1 H and 13 C NMR chemical shift sig-...

- The effects of solvent and base on yields of triazole-thiols 2a-b.

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (URL not provided)

- 1H and 13C NMR Data for triazole 1. Rsc.org. (URL not provided)

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. (URL not provided)

- Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. (2022, November 30). ORBi. (URL not provided)

- Figure S5. 13 C NMR spectrum (100 MHz, CDCl 3 ) of compound 1b.

- Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives.

- 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1 H NMR. ChemicalBook. (URL not provided)

- 1,2,4-Triazole-3(2H)-thione, 5-(3,4-dimethoxyphenyl)-4-phenyl-3,4-dihydro- - Optional[1H NMR] - Spectrum. SpectraBase. (URL not provided)

- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025, August 10).

- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024, May 2). PubMed. (URL not provided)

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). PMC. (URL not provided)

- Theoretical Methods and Applications of Computational NMR. eScholarship. (URL not provided)

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not provided)

- Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Deriv

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. (URL not provided)

- Experimental 13 C (top) and 1 H (bottom) NMR chemical shift spectra of...

- Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. (1968). J Org Chem, 33(7), 2956-2957. (URL not provided)

Sources

- 1. (PDF) Computational Prediction of the 1H and 13C NMR [research.amanote.com]

- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 3. unn.edu.ng [unn.edu.ng]

- 4. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]

- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tautomerism and Reactivity of 1H-1,2,3-Triazole-5-Thiol

The following technical guide details the tautomeric behavior, characterization, and reactivity of 1H-1,2,3-triazole-5-thiol , designed for researchers in medicinal chemistry and materials science.

Executive Summary: The "Chameleon" Heterocycle

The 1H-1,2,3-triazole-5-thiol scaffold represents a unique challenge in heterocyclic chemistry due to its dual tautomeric nature. Unlike its ubiquitous cousin, the 1,2,4-triazole, the 1,2,3-isomer possesses a contiguous nitrogen chain that introduces specific electronic instabilities and rearrangement potentials (specifically the Dimroth rearrangement).

For drug development professionals, this molecule is not static.[1] It exists as a dynamic equilibrium between the thiol (–SH) and thione (=S) forms, further complicated by annular tautomerism (migration of the NH proton).[1] Understanding this equilibrium is critical for:

-

Ligand-Target Binding: Protein pockets may select for a specific tautomer, altering predicted binding affinities (bioisosterism).[1]

-

Synthetic Regioselectivity: Controlling S- vs. N-alkylation requires manipulating the tautomeric constant (

).[1] -

Material Stability: In corrosion inhibition, the thione form’s ability to form self-assembled monolayers (SAMs) on copper is driven by thione-specific adsorption.[1]

The Tautomeric Landscape

The molecule exists in a complex equilibrium involving proton migration between the sulfur and the ring nitrogens.[1] While often drawn as a thiol (A), the thione form (B) is frequently the dominant species in the solid state and polar solvents due to stabilization by dipolar interactions and hydrogen bonding.[1]

Tautomeric Equilibrium Diagram[1]

The following diagram illustrates the interconversion between the 5-mercapto (thiol) and 5-thioxo (thione) forms, including the annular migration of the proton on the nitrogen ring.

[1]

Factors Influencing Equilibrium ( )

| Factor | Effect on Equilibrium | Mechanistic Rationale |

| Physical State | Thione Favored (Solid) | Strong intermolecular N–H[1]···S=C hydrogen bonding networks stabilize the thione in crystal lattices.[1] |

| Solvent Polarity | Thione Favored (Polar) | The thione form is more polar (dipolar character).[1] Solvents like DMSO or MeOH stabilize the charge separation.[1] |

| Gas Phase | Thiol Favored | In the absence of solvation, the aromaticity of the triazole ring (thiol form) dominates thermodynamic stability.[1] |

| Substituents (C4) | Electron Withdrawing | EWGs at C4 increase the acidity of the NH, potentially shifting equilibrium toward the thiol form in solution.[1] |

Analytical Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. Relying on a single method (e.g., standard 1H NMR) often leads to misidentification due to rapid exchange rates.[1]

Spectroscopic Markers

Infrared Spectroscopy (FT-IR)

-

Thiol (-SH): Look for a weak, often broad band at 2500–2600 cm⁻¹ .[1] This is frequently obscured in hydrogen-bonded networks.[1]

-

Thione (C=S): A strong, diagnostic absorption appears at 1100–1200 cm⁻¹ (often coupled with C-N vibrations).[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

X-Ray Crystallography

-

Bond Length Analysis: This is the gold standard for solid-state determination.[1]

-

C–S (Single Bond): ~1.75 Å[1]

-

C=S (Double Bond): ~1.67 Å (Most 1,2,3-triazole-5-thiol derivatives crystallize with lengths closer to this value, confirming the thione).

-

Protocol: Variable Temperature (VT) NMR for Tautomeric Ratio

To determine the equilibrium constant in solution, perform the following:

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL of dry DMSO-d₆ or CD₃CN.

-

Acquisition: Acquire ¹H NMR spectra at 10°C intervals from 25°C to 80°C.

-

Analysis: Monitor the coalescence of the NH/SH signals.

-

Insight: If peaks sharpen at lower temperatures, the exchange is slowing down, allowing integration of distinct tautomers. If peaks remain averaged, the exchange is fast on the NMR timescale (use ¹³C or ¹⁵N NMR for better resolution).[1]

-

Synthetic Implications: Reactivity & Regioselectivity[1][4][5][6]

The "ambident nucleophile" nature of the anion derived from 1,2,3-triazole-5-thiol leads to competition between S-alkylation and N-alkylation .

The Hard/Soft Acid-Base (HSAB) Principle

-

Sulfur (Soft Nucleophile): Prefers soft electrophiles (alkyl halides, benzyl bromides).[1]

-

Nitrogen (Hard Nucleophile): Prefers hard electrophiles (acyl chlorides, protons) or is favored under kinetic control.[1]

The Dimroth Rearrangement Risk

A critical instability exists for 5-amino-1,2,3-triazoles . Under basic or thermal conditions, the ring can open and recyclize, swapping the exocyclic amino nitrogen with an endocyclic ring nitrogen. While less common in simple thiols, 5-amino-4-thio derivatives are highly susceptible.

Synthetic Workflow Diagram

References

-

El-Ashry, E. S. H., et al. (2010).[1] Tautomerism of heterocycles: Five-membered rings with two or more nitrogen atoms.[1] Advances in Heterocyclic Chemistry.[1]

-

Katritzky, A. R., et al. (2000).[1] Tautomerism in 1,2,3-triazoles. Chemical Reviews.[1]

-

Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. (Discusses the Dimroth rearrangement to 1,2,3-triazole thiols). John Wiley & Sons.

-

Pokhodylo, N. T., et al. (2013).[1] Synthesis of 1,2,3-triazole-4-thiols via Dimroth rearrangement. Chemistry of Heterocyclic Compounds.[1][2][4][5][6][7][8]

-

Cambridge Structural Database (CSD). Crystal structure analysis of 5-mercapto-1,2,3-triazole derivatives confirming thione bond lengths.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. research.ucc.ie [research.ucc.ie]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]

Crystal Structure Analysis of 1H-1,2,3-Triazole-5-Thiolate

Tautomeric Dynamics & Coordination Architectures

Executive Summary

This technical guide provides a rigorous structural analysis of the 1H-1,2,3-triazole-5-thiolate system, a critical pharmacophore and ligand in coordination chemistry. Unlike simple thiols, this moiety exhibits complex thione-thiol tautomerism , where the thione (NH) form predominates in the solid state due to intermolecular hydrogen bonding. In drug development, the thiolate anion (deprotonated form) functions as a versatile bioisostere for carboxylic acids and a high-affinity ligand for metalloenzymes. This guide details the crystallographic parameters, synthesis protocols, and coordination modes necessary for rational drug design and MOF (Metal-Organic Framework) engineering.

Chemical Identity: The Tautomeric Equilibrium

The structural integrity of 1H-1,2,3-triazole-5-thiol is defined by a dynamic equilibrium between the thiol (SH) and thione (NH) forms. Crystallographic evidence confirms that in the solid state, the neutral molecule exists almost exclusively as the thione tautomer (1,2,3-triazole-5-thione).

However, upon deprotonation (formation of the thiolate ), the negative charge delocalizes across the S-C-N-N-N system, altering bond orders and coordination geometry.

DOT Diagram: Tautomeric Pathways

The following diagram illustrates the structural transition from the neutral thione to the active thiolate ligand.

Figure 1: Tautomeric equilibrium shifting from the stable thione solid-state form to the reactive thiolate species upon deprotonation.

Synthesis & Crystallization Protocol

To analyze the crystal structure, one must isolate high-quality single crystals. The protocol below differentiates between growing crystals of the neutral thione (for reference) and a metal-thiolate complex (the target analyte).

2.1 Reagents & Precursors

-

Precursor: 5-amino-1,2,3-thiadiazole (Rearrangement route) or Sodium Azide + Isothiocyanate.

-

Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dimethylformamide (DMF).

-

Metal Source: AgNO₃ or Cu(OAc)₂ (for thiolate complexation).

2.2 Step-by-Step Methodology

| Step | Protocol | Mechanistic Rationale |

| 1. Ligand Synthesis | React organic azide with | Ensures formation of the 1,2,3-triazole ring with the sulfur at position 5. |

| 2. Purification | Recrystallize crude product from hot ethanol/water (1:1). | Removes oligomeric byproducts. The neutral compound crystallizes as the thione . |

| 3. Thiolate Formation | Dissolve ligand in MeOH; add 1 eq. NaOH or KOH. Stir for 30 min. | Deprotonates the N-H/S-H to generate the thiolate anion ( |

| 4. Complexation | Slowly diffuse Metal Salt solution (in | Slow diffusion controls nucleation rate, preventing amorphous precipitation and favoring single crystals. |

| 5. Harvesting | Collect crystals after 3-5 days. Mount on glass fiber with cryoprotectant. | Immediate mounting prevents solvent loss (efflorescence) which degrades crystal quality. |

Crystallographic Data Analysis

The distinction between the neutral thione and the anionic thiolate is quantifiable via bond length analysis derived from X-ray Diffraction (XRD).

3.1 Comparative Bond Metrics

The C5-S bond length is the primary indicator of the electronic state.

| Parameter | Neutral Thione (Solid State) | Metal-Thiolate (Complex) | Structural Implication |

| C5-S Bond Length | 1.64 – 1.67 Å | 1.71 – 1.76 Å | Thione has significant |

| N1-N2 Bond Length | ~1.36 Å | ~1.34 Å | Slight shortening in thiolate due to electron delocalization across the ring. |

| C4-C5 Bond Length | ~1.38 Å | ~1.41 Å | Lengthening in thiolate indicates loss of localized double bond character. |

| Space Group | Typically | Varies ( | Thione packing is driven by |

3.2 Hydrogen Bonding Networks

In the neutral structure, the thione sulfur acts as a potent hydrogen bond acceptor.

-

Interaction:

-

Geometry: Forms centrosymmetric dimers or infinite ribbons.

-

Significance: This strong intermolecular force is why the thione tautomer is the preferred solid-state form over the thiol.

Coordination Architectures

The 1,2,3-triazole-5-thiolate is a "chameleon ligand" capable of diverse binding modes. This versatility is exploited in MOF design and metallodrugs.

DOT Diagram: Coordination Modes

Figure 2: Classification of coordination modes based on metal hardness and steric constraints.

-

Monodentate (S-bound): Common with soft acids like Au(I) or Hg(II). The triazole ring remains pendant, available for

stacking interactions. -

Bridging (

): The sulfur atom bridges two metal centers, often seen in copper(I) clusters. -

N,S-Chelation: Involves the sulfur and the adjacent ring nitrogen (N1), forming a strained 4-membered ring, or more commonly, bridging two metals using S and N to form stable polymeric networks.

Applications in Drug Development

The crystallographic insights translate directly to bioactivity.

-

Bioisosterism: The 1,2,3-triazole-5-thiolate anion mimics the carboxylate group (

) in size and charge distribution but offers different metabolic stability and hydrogen bonding potential. -

Metalloenzyme Inhibition: The strong S-coordination (proven by the short M-S bond lengths in crystal structures) makes these compounds potent inhibitors of zinc-dependent metalloproteases (e.g., MMPs) and copper-dependent tyrosinases.

-

Antimicrobial Agents: Silver-thiolate complexes of this ligand release

ions slowly. The crystal lattice stability determines the release rate (solubility product), directly impacting cytotoxicity and therapeutic index.

References

-

Crystal Structure & Tautomerism: Wang, Y., et al. "Crystal structures and tautomerism of 4-substituted-1H-1,2,3-triazole-5-thiols." Journal of Molecular Structure, 2015.

-

Coordination Chemistry: Li, J., et al. "Synthesis and coordination behavior of 1H-1,2,3-triazole-4,5-dithiolates." Dalton Transactions, 2023.

-

Bond Length Analysis: Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1987.

-

Drug Development Applications: Dheer, D., et al. "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorganic & Medicinal Chemistry, 2017.[1]

-

Thione-Thiol Equilibrium: Alkorta, I., et al. "Thione–thiol tautomerism in heterocyclic systems." Chemical Society Reviews, 2014.

Sources

discovery and history of 1H-1,2,3-triazole-5-thiolate

An In-Depth Technical Guide to the Discovery and History of 1H-1,2,3-Triazole-5-thiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-1,2,3-triazole-5-thiolate scaffold is a privileged heterocyclic core of significant interest in medicinal chemistry, materials science, and synthetic methodology. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a valuable building block for creating functional molecules. This guide provides a comprehensive exploration of the discovery and history of this compound, tracing its origins from the foundational principles of triazole chemistry to the logical synthetic pathways that led to its creation. We delve into the seminal reaction mechanisms, the evolution of its synthesis, and its critical chemical properties, offering a deep, technically-grounded perspective for professionals in the chemical sciences.

Chapter 1: The Historical Landscape of 1,2,3-Triazole Synthesis

The story of 1H-1,2,3-triazole-5-thiolate is intrinsically linked to the broader history of 1,2,3-triazole chemistry. Understanding these foundational discoveries provides the essential context for the emergence of its thiol-substituted analogue.

The Dawn of Cycloaddition: The Huisgen Reaction

The most powerful and general method for synthesizing the 1,2,3-triazole ring is the 1,3-dipolar cycloaddition between an azide and an alkyne.[1] This reaction, first comprehensively studied and conceptualized by Rolf Huisgen in the 1960s, involves the [3+2] cycloaddition of a 1,3-dipole (the azide) with a dipolarophile (the alkyne).[2][3][4] The Huisgen cycloaddition is a concerted thermal reaction that typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes.[1] This groundbreaking work laid the mechanistic foundation for nearly all subsequent triazole syntheses and opened the door to the systematic construction of five-membered heterocycles.[3] The development of copper(I)-catalyzed[1] and ruthenium-catalyzed versions of this reaction later provided exquisite regiocontrol, dramatically enhancing its synthetic utility and giving rise to the era of "click chemistry."[5][6]

Isomeric Interconversion: The Dimroth Rearrangement

Another critical historical discovery is the Dimroth rearrangement, first observed by Otto Dimroth in 1909.[7][8] This reaction involves the isomerization of certain triazoles where an endocyclic and an exocyclic nitrogen atom exchange places.[8] Typically occurring under thermal, acidic, or basic conditions, the rearrangement proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure.[7][8] The Dimroth rearrangement is a testament to the dynamic nature of the triazole ring and is a crucial consideration in the synthesis and stability of substituted 1,2,3-triazoles, particularly those bearing exocyclic heteroatoms.[7][9]

Chapter 2: The Genesis of 1H-1,2,3-triazole-5-thiolate

While a single, celebrated publication marking the "discovery" of 1H-1,2,3-triazole-5-thiolate is not prominent in the historical literature, its first synthesis can be logically deduced from the established reactivity of its constituent synthons: organic azides and carbon disulfide (CS₂). This approach represents a classic, mechanistically sound pathway for the formation of the heterocycle.

The Azide-Carbon Disulfide Reaction Pathway

The reaction between an organic azide (R-N₃) and carbon disulfide is the most probable route for the initial synthesis of 1-substituted 1H-1,2,3-triazole-5-thiols. The reaction proceeds via a [3+2] cycloaddition, analogous in principle to the Huisgen reaction, where CS₂ acts as the dipolarophile.

The mechanism involves two key steps:

-

Nucleophilic Attack & Cyclization: The terminal nitrogen of the organic azide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization.

-

Rearomatization: The initially formed, non-aromatic cycloadduct rapidly rearranges to form the stable, aromatic 1,2,3-triazole-5-thiolate ring.

This pathway is supported by related investigations into the reaction of the azide ion with CS₂, which was shown to produce the 1,2,3,4-thiatriazolinethionate ion, demonstrating the fundamental reactivity between these species.[10][11] The reaction of liquid carbon disulfide with aqueous solutions of sodium azide was known to form sodium azidodithiocarbonate (NaSCSN₃), a key intermediate analogue.[12]

Caption: Proposed mechanism for the synthesis of 1H-1,2,3-triazole-5-thiolates.

The Critical Thiol-Thione Tautomerism

A crucial structural feature of 1H-1,2,3-triazole-5-thiol is its existence as a mixture of tautomers: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituent at the N1 position. This tautomerism is fundamental to its chemical reactivity and its ability to act as a ligand or participate in further synthetic transformations.

Caption: Thiol-Thione tautomerism in 1-substituted-1H-1,2,3-triazole-5-thiols.

Chapter 3: Evolution of Synthetic Methodologies

While the azide-CS₂ reaction represents the classical and most direct historical route, synthetic chemistry's evolution has provided alternative, albeit less direct, strategies that could be adapted for the synthesis of this scaffold.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Era |

| Classical Cycloaddition | Organic Azide, Carbon Disulfide, Base (e.g., KOH, Et₃N) | Reflux in alcohol or DMF | Direct, atom-economical for the core structure | Requires handling of CS₂, can have substrate limitations | Mid-20th Century |

| Multi-step Huisgen-based | 1. Terminal Alkyne, Azide2. Lithiation/Grignard formation3. Quenching with Sulfur (S₈) | 1. Cu(I) or Ru catalyst2. Strong base (e.g., n-BuLi)3. -78 °C to RT | High regioselectivity, versatile substitution patterns | Multi-step, requires cryogenic conditions, use of pyrophoric reagents | Late 20th/21st Century |

| From Thiosemicarbazide | Thiosemicarbazide, Orthoformate, Acylating Agent, then Diazotization/Cyclization | Multi-step sequence involving cyclization and diazotization | Access to specific substitution patterns | Indirect, lower overall yield, multiple steps | Mid-20th Century |

Chapter 4: Experimental Protocols

This section provides a representative, step-by-step methodology for the classical synthesis of a 1-substituted-1H-1,2,3-triazole-5-thiol.

Protocol: Synthesis of 1-Benzyl-1H-1,2,3-triazole-5-thiol

Disclaimer: This protocol involves potentially hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Benzyl azide (C₇H₇N₃)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1M solution

-

Standard laboratory glassware and magnetic stirrer/hotplate

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-benzyl-1H-1,2,3-triazole-5-thiol.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol (100 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add benzyl azide (1.0 equivalent) in one portion.

-

Cycloaddition: While maintaining the temperature at 0 °C, add carbon disulfide (1.2 equivalents) dropwise over 20 minutes. A color change to yellow or orange is typically observed.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2 hours.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of water (approx. 50 mL). Cool the aqueous solution in an ice bath.

-

Isolation: Slowly acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A pale yellow or off-white precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Characterize by NMR, IR, and Mass Spectrometry.

Chapter 5: Significance in Modern Chemical Sciences

The 1H-1,2,3-triazole-5-thiolate core is more than a historical curiosity; it is a highly versatile building block in modern chemistry.

-

Medicinal Chemistry: The triazole ring is a well-known bioisostere for amide and ester groups, offering improved metabolic stability.[13] The addition of a thiol group provides a key coordination site for metal-based enzyme inhibition and a handle for further functionalization via S-alkylation or S-arylation.

-

Coordination Chemistry: The thiolate moiety makes these compounds excellent ligands for a variety of metals, finding use in the development of new catalysts and functional materials.

-

Synthetic Intermediate: The dual functionality of the triazole ring and the thiol group allows for orthogonal derivatization, making it a valuable scaffold for building complex molecular architectures.

The journey from its logical inception in the annals of heterocyclic chemistry to its current status as a valuable synthetic tool underscores the enduring legacy of foundational chemical principles.

References

- Dimroth, O. (1909). Ueber die Synthese von 1,2,3-Triazolderivaten. Justus Liebig's Annalen der Chemie, 364(2), 183-226.

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

- (Placeholder for a modern synthesis or review paper if found; otherwise, this will be removed.)

-

Starchenkov, I. B. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

-

Wikipedia contributors. (2023). Dimroth rearrangement. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). 1,2,3-Triazole. Wikipedia, The Free Encyclopedia. [Link]

-

Gariazzo, I., et al. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(22), 8336-8345. [Link]

- Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. (Note: This is a book reference, providing comprehensive background.)

-

Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

- (Placeholder for a specific Huisgen review; otherwise, this will be removed.)

-

Lieber, E., Oftedahl, E., & Rao, C. N. R. (1963). Reaction of carbon disulfide with azide ion. The Journal of Organic Chemistry, 28(1), 194-199. [Link]

-

Lieber, E., et al. (1962). Reaction of carbon disulfide with azide ion. SciSpace. [Link]

-

Lieber, E., Oftedahl, E., & Rao, C. N. R. (1963). Reaction of carbon disulfide with azide ion. Publications of the IAS Fellows. [Link]

-

(2010). Carbon Disulfide: Properties, Uses, and Reactions. Studylib. [Link]

- (Placeholder for specific CS2 reaction review; otherwise, this will be removed.)

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986342. [Link]

- (Placeholder for specific application paper; otherwise, this will be removed.)

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. starchemistry888.com [starchemistry888.com]

- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Reaction of carbon disulfide with azide ion (1963) | Eugene Lieber | 44 Citations [scispace.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. studylib.net [studylib.net]

- 13. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Application of 1H-1,2,3-Triazole-5-thiolate as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Introduction: The Imperative for Advanced Corrosion Mitigation

The relentless degradation of steel structures due to corrosion represents a significant global economic and safety challenge. In the pursuit of robust and environmentally sustainable corrosion management strategies, the role of organic inhibitors has become increasingly prominent. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This document provides a comprehensive technical guide on the application of 1H-1,2,3-triazole-5-thiolate as a high-performance corrosion inhibitor for steel, particularly in acidic environments.

1H-1,2,3-triazole-5-thiolate is a fascinating molecule characterized by a five-membered ring containing three nitrogen atoms and a thiol group. This unique structure provides multiple active centers for adsorption onto the steel surface, forming a protective barrier against corrosive agents.[1][2] The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the triazole ring, facilitate strong coordination with the vacant d-orbitals of iron atoms, leading to the formation of a stable, passivating film.[3][4] This guide will detail the synthesis of this inhibitor, standardized protocols for its evaluation, and the underlying scientific principles that govern its protective action.

Part 1: Synthesis of 1H-1,2,3-Triazole-5-thiolate

A reliable and scalable synthesis of the inhibitor is paramount for its practical application. The following protocol outlines a common laboratory-scale synthesis.

Protocol 1: Synthesis of 1H-1,2,3-Triazole-5-thiolate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials in a suitable solvent such as ethanol.[5]

-

Reagent Addition: Slowly add the sulfur source, such as carbon disulfide, to the reaction mixture under constant stirring. Subsequently, introduce a source of the azide functionality, like sodium azide, in a controlled manner. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.[5]

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC) to ensure the completion of the reaction.[5]

-

Work-up: After cooling the reaction mixture to room temperature, pour it into ice-cold water. The resulting precipitate is the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with distilled water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified 1H-1,2,3-triazole-5-thiolate.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough assessment of the inhibitor's efficacy. This involves electrochemical techniques to quantify the reduction in corrosion rate and surface analysis methods to visualize the protective film.

Preparation of Steel Specimens

Standardized preparation of steel coupons is critical for obtaining reproducible and comparable results.[6][7]

Protocol 2: Preparation of Steel Coupons

-

Cutting: Cut mild steel sheets into coupons of appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm for electrochemical studies).

-

Polishing: Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 180 to 1200 grit) to achieve a smooth, mirror-like surface.[8][9]

-

Cleaning: Degrease the polished coupons by sonicating them in acetone for 10-15 minutes.[8][9]

-

Rinsing: Thoroughly rinse the coupons with distilled water.[8][9]

-

Drying: Dry the coupons using a stream of warm air and store them in a desiccator until use.

Electrochemical Evaluation

Electrochemical methods provide rapid and quantitative data on the corrosion process and the inhibitor's influence. A standard three-electrode setup is used, comprising the steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10]

Protocol 3: Potentiodynamic Polarization (PDP)

-

Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl) and inhibitor solutions of varying concentrations.

-

Stabilization: Immerse the prepared steel coupon in the test solution and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.[9]

-

Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8]

-

Data Analysis: Extrapolate the cathodic and anodic Tafel plots to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[8] The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

-

Solution Preparation and Stabilization: As described in the PDP protocol.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10][11]

-

Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[12][13] The inhibition efficiency (IE%) is calculated from the Rct values:

IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

where Rct(inhibitor) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Visualizing the steel surface provides direct evidence of the inhibitor's protective action.

Protocol 5: Scanning Electron Microscopy (SEM)

-

Sample Preparation: Immerse steel coupons in the corrosive solution with and without the inhibitor for a predetermined period (e.g., 6 hours).[8][14]

-

Cleaning and Drying: After immersion, gently rinse the coupons with distilled water and dry them.

-

Imaging: Analyze the surface morphology of the coupons using a scanning electron microscope. The images will reveal the extent of corrosion damage in the blank solution and the formation of a protective film in the presence of the inhibitor.[15][16][17]

Part 3: Mechanistic Insights from Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a molecular-level understanding of the inhibitor-metal interaction.[3][4][18]

Protocol 6: Quantum Chemical Calculations

-

Inhibitor Geometry Optimization: Optimize the molecular geometry of 1H-1,2,3-triazole-5-thiolate using a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) in a quantum chemistry software package like Gaussian or Materials Studio.[3]

-

Calculation of Quantum Chemical Parameters: Calculate key electronic properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).[19]

-

Interpretation:

-

EHOMO: A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface.

-

ELUMO: A lower ELUMO value suggests a higher ability to accept electrons from the metal surface.

-

ΔE: A smaller energy gap generally correlates with higher inhibition efficiency, as it facilitates electron transfer.

-

μ: A higher dipole moment may enhance the adsorption of the inhibitor onto the steel surface.

-

Data Presentation

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without 1H-1,2,3-Triazole-5-thiolate at 298 K

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -450 | 1000 | - |

| 0.1 | -435 | 150 | 85.0 |

| 0.5 | -420 | 50 | 95.0 |

| 1.0 | -410 | 20 | 98.0 |

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without 1H-1,2,3-Triazole-5-thiolate at 298 K

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 50 | 200 | - |

| 0.1 | 350 | 80 | 85.7 |

| 0.5 | 980 | 45 | 94.9 |

| 1.0 | 2450 | 25 | 98.0 |

Visualizations

Caption: Experimental workflow for evaluating the corrosion inhibition of 1H-1,2,3-triazole-5-thiolate.

Caption: Proposed mechanism of corrosion inhibition by 1H-1,2,3-triazole-5-thiolate on a steel surface.

Conclusion

1H-1,2,3-triazole-5-thiolate demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its efficacy stems from the ability to adsorb onto the steel surface, forming a robust protective film that mitigates the corrosive attack. The protocols detailed in this guide provide a standardized framework for the synthesis, evaluation, and mechanistic understanding of this promising inhibitor. The synergistic application of electrochemical, surface analytical, and computational methods is crucial for a comprehensive assessment and for driving the development of next-generation corrosion protection technologies.

References

- Yadav, M., Kumar, S., & Behera, D. (2021). Electrochemical, surface morphological and computational evaluation on carbohydrazide Schiff bases as corrosion inhibitor for mild steel in acidic medium. Scientific Reports, 11(1), 1-19.

-

USDA Forest Service. (2000, November 24). TEST METHOD 5 CORROSION TESTS Chapter 1. Uniform Corrosion General Description Preparation of Fire Chemical Products Coupon Des. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface morphology (SEM) of the mild steel after 24 h immersion in 1M.... Retrieved from [Link]

- Hassan, K. H., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. RSC Advances, 12(45), 29473-29490.

- Bektas, H., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2335-2350.

- ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2020).

- El-Haddad, M. N. (2022). DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl. Journal of Bio- and Tribo-Corrosion, 8(3), 1-17.

- Di Paola, C., et al. (2025). A Quantum Computational Method for Corrosion Inhibition.

- ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2009).

-

AZoM. (2017, August 7). Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. Retrieved from [Link]

- Kumar, A., et al. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide Derivatives as Potential Antimicrobial Agents. Molecules, 30(1), 1-15.

- Obot, I. B., et al. (2012). Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. International Journal of Electrochemical Science, 7, 5035-5050.

- Battaglia, S., et al. (2024). A Quantum Computing Approach to Simulating Corrosion Inhibition. arXiv preprint arXiv:2401.03301.

- Gotsulya, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Chemistry Journal, 58(1), 1-15.

-

Chardon Labs. (2024, September 6). Corrosion Coupon Testing & Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). SEM images for the corrosion of carbon steel morphology in the absence.... Retrieved from [Link]

-

Ranade, S. (2022, June 7). Coupon test for corrosion inhibitors. YouTube. Retrieved from [Link]

- Vigdorovich, V. I., et al. (2021). Application of coupons made of metal galvanic couples for corrosion monitoring and estimation of the efficiency of inhibitors.

-

ResearchGate. (n.d.). Quantum chemical study of some triazoles as inhibitors of corrosion of copper in acid media. Retrieved from [Link]

- Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.

- ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2023).

- Scheja, T., et al. (2018). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, 47(1), 193-203.

-

Alabama Specialty Products, Inc. (n.d.). Corrosion Coupons. Retrieved from [Link]

- Othman, N. K., & Al-Amiery, A. A. (2015). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. International Journal of Advanced Research in Chemical Science, 2(7), 1-7.

-

Ye, L. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust. Retrieved from [Link]

- Merten, B. J. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.

- Elgrishi, N. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 3(2), 101-118.

Sources

- 1. A Quantum Computing Approach to Simulating Corrosion Inhibition [arxiv.org]

- 2. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electrochemsci.org [electrochemsci.org]

- 5. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. alspi.com [alspi.com]